molecular formula C12H8BCl2FO B12601074 (3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid CAS No. 872495-80-2

(3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid

Cat. No.: B12601074
CAS No.: 872495-80-2
M. Wt: 268.9 g/mol
InChI Key: HQJBLWGDIRLTNF-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both dichlorophenyl and fluorophenyl groups attached to a borinic acid moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid typically involves the reaction of 3,4-dichlorophenylboronic acid with 3-fluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. This reaction is known for its mild conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, borane complexes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid involves its ability to participate in various chemical reactions due to the presence of the borinic acid moiety. This moiety can form stable complexes with transition metals, facilitating catalytic processes such as the Suzuki-Miyaura coupling reaction. The molecular targets and pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial for the compound’s reactivity and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. This dual substitution pattern enhances its versatility and effectiveness in various chemical reactions, making it a valuable reagent in both research and industrial applications .

Properties

CAS No.

872495-80-2

Molecular Formula

C12H8BCl2FO

Molecular Weight

268.9 g/mol

IUPAC Name

(3,4-dichlorophenyl)-(3-fluorophenyl)borinic acid

InChI

InChI=1S/C12H8BCl2FO/c14-11-5-4-9(7-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7,17H

InChI Key

HQJBLWGDIRLTNF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)F)(C2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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